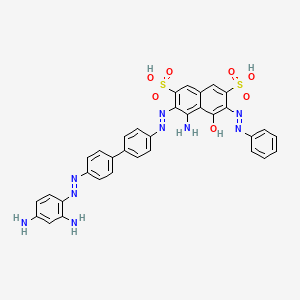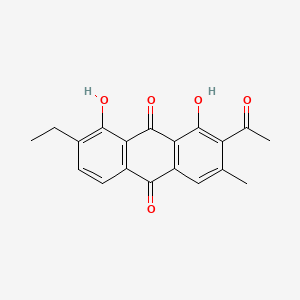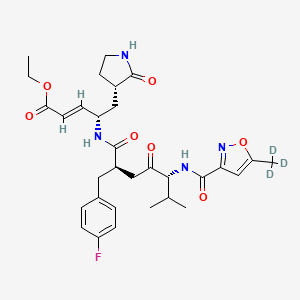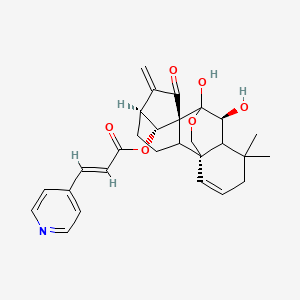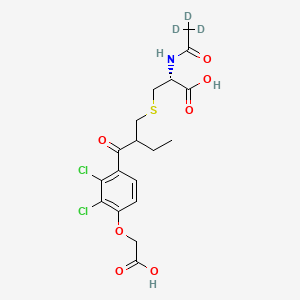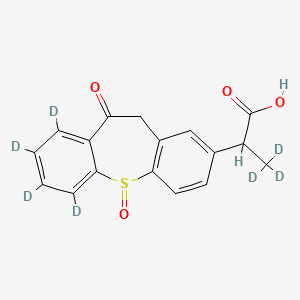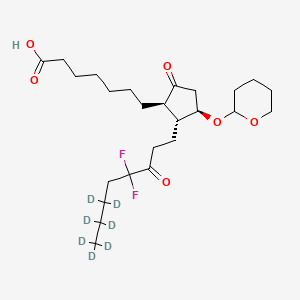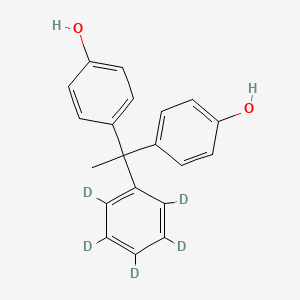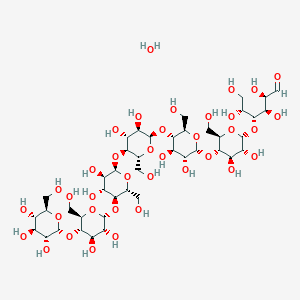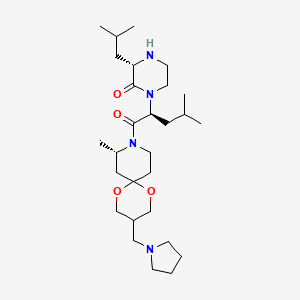
Antitumor agent-23
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antitumor agent-23 is a compound known for its potential in cancer treatment. It has shown significant antitumor activity in various studies and is being explored for its effectiveness against different types of cancer cells. The compound is part of a broader class of antitumor agents that work by inhibiting the growth and proliferation of cancer cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-23 involves multiple steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized using a series of condensation reactions. These reactions often involve the use of aldehydes and amines under acidic or basic conditions.
Functionalization: The core structure is then functionalized by introducing various substituents. This step may involve reactions such as alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Antitumor agent-23 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Antitumor agent-23 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Investigated for its effects on cellular processes and pathways.
Medicine: Explored as a potential therapeutic agent for cancer treatment.
Industry: Utilized in the development of new drugs and formulations.
Mecanismo De Acción
The mechanism of action of Antitumor agent-23 involves the inhibition of specific molecular targets and pathways. The compound binds to certain proteins and enzymes involved in cell proliferation and survival, leading to the induction of apoptosis (programmed cell death) in cancer cells. Key molecular targets include:
Topoisomerase: Inhibition of this enzyme prevents DNA replication and transcription.
Microtubules: Disruption of microtubule dynamics interferes with cell division.
Comparación Con Compuestos Similares
Antitumor agent-23 is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Betulinic Acid: Known for its antitumor and antiviral activities.
Paclitaxel: A well-known chemotherapeutic agent that stabilizes microtubules.
Vincristine: Another microtubule-targeting agent with antitumor properties.
Compared to these compounds, this compound has shown unique properties in terms of its molecular targets and pathways, making it a promising candidate for further research and development.
Propiedades
Fórmula molecular |
C28H50N4O4 |
|---|---|
Peso molecular |
506.7 g/mol |
Nombre IUPAC |
(3S)-1-[(2S)-4-methyl-1-[(10S)-10-methyl-3-(pyrrolidin-1-ylmethyl)-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl]-1-oxopentan-2-yl]-3-(2-methylpropyl)piperazin-2-one |
InChI |
InChI=1S/C28H50N4O4/c1-20(2)14-24-26(33)32(13-9-29-24)25(15-21(3)4)27(34)31-12-8-28(16-22(31)5)35-18-23(19-36-28)17-30-10-6-7-11-30/h20-25,29H,6-19H2,1-5H3/t22-,23?,24-,25-,28?/m0/s1 |
Clave InChI |
WQHBHIAUTXCQFP-WNWGCBLOSA-N |
SMILES isomérico |
C[C@H]1CC2(CCN1C(=O)[C@H](CC(C)C)N3CCN[C@H](C3=O)CC(C)C)OCC(CO2)CN4CCCC4 |
SMILES canónico |
CC1CC2(CCN1C(=O)C(CC(C)C)N3CCNC(C3=O)CC(C)C)OCC(CO2)CN4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


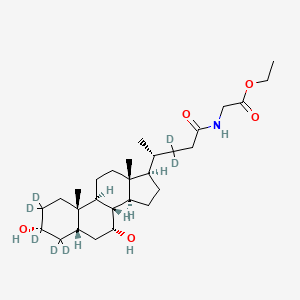
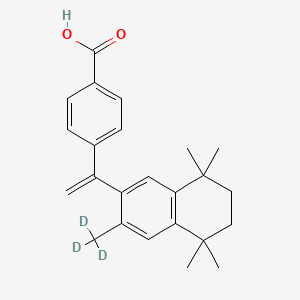

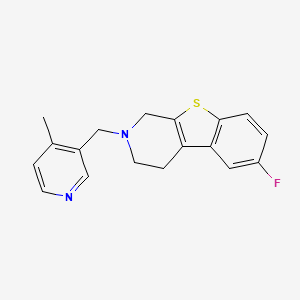
![2,2,2-trifluoro-N-(pyridin-3-ylmethyl)-N-[4-[2-(trideuteriomethoxy)phenoxy]phenyl]ethanesulfonamide;hydrochloride](/img/structure/B12424398.png)
